1h-Benzimidazole-5,6-diamine,1-methyl-

Kinase Inhibition Oncology Signal Transduction

This N1-methyl-1H-benzimidazole-5,6-diamine provides a decisive pharmacokinetic advantage over the non-methylated core: 2.1-fold higher oral bioavailability (F=77% vs. 37%) and 3.3-fold greater dose-normalized exposure in rodent models. Its validated MEK1/2 inhibition (IC₅₀=195 nM) and IMPDH2 binding (Ki=430 nM) make it a high-priority building block for kinase inhibitor and antiparasitic programs. The 5,6-diamine architecture enables regioselective derivatization for DNA minor groove binders and diamidine libraries. Procure this differentiated scaffold to reduce late-stage PK failure risk and accelerate SAR campaigns.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B15349798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-5,6-diamine,1-methyl-
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C(=C2)N)N
InChIInChI=1S/C8H10N4/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,9-10H2,1H3
InChIKeyPUMWJGDSLUBGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-5,6-diamine,1-methyl- (CAS 619327-49-0): A Functionalized Heterocyclic Scaffold for Targeted Medicinal Chemistry


1H-Benzimidazole-5,6-diamine,1-methyl- (C₈H₁₀N₄, CAS 619327-49-0) is a substituted benzimidazole derivative characterized by a methyl group at the N1 position and primary amino groups at the C5 and C6 positions of the fused benzene-imidazole ring system . This substitution pattern confers distinct physicochemical and biochemical properties relative to the unsubstituted 1H-benzimidazole-5,6-diamine core, including altered nucleophilicity, hydrogen-bonding capacity, and lipophilicity . The compound is primarily employed as a versatile building block in medicinal chemistry for the construction of kinase inhibitors, antiparasitic agents, and DNA-binding molecules, with its functionalized architecture enabling regioselective derivatization at multiple positions [1].

Why 1H-Benzimidazole-5,6-diamine,1-methyl- Cannot Be Replaced by Generic Benzimidazole Diamines in Critical Research Applications


The N1-methyl substitution in 1H-Benzimidazole-5,6-diamine,1-methyl- fundamentally alters the compound's pharmacokinetic and target engagement profiles compared to its non-methylated analog 1H-benzimidazole-5,6-diamine. N-Alkylation at the imidazole nitrogen reduces hydrogen-bond donor capacity, modulates electronic distribution across the heterocyclic ring, and increases lipophilicity (cLogP shift from approximately 0.2 to 0.8), which collectively influence membrane permeability, metabolic stability, and protein binding [1]. These physicochemical differences translate into quantifiable performance divergences in enzyme inhibition potency, oral bioavailability, and antiparasitic efficacy, rendering simple substitution with unalkylated benzimidazole diamines scientifically invalid for applications where these parameters are critical [2].

Quantitative Differentiation of 1H-Benzimidazole-5,6-diamine,1-methyl-: Evidence-Based Comparator Analysis


MEK1/2 Inhibition: Comparative Potency in the Raf-MEK-ERK Cascade Assay

1H-Benzimidazole-5,6-diamine,1-methyl- demonstrates MEK1/2 inhibitory activity with an IC₅₀ of 195 nM in the Raf-MEK-ERK cascade assay [1]. In the identical experimental system, a structurally related benzimidazole derivative (CHEMBL393282, bearing an N-allyl carboxamide substituent) exhibits an IC₅₀ of 91 nM, representing a 2.1-fold higher potency [2]. This direct head-to-head comparison under standardized assay conditions confirms that while the methylated diamine scaffold is active, further structural elaboration at the C2 or N1 positions can modulate inhibitory potency.

Kinase Inhibition Oncology Signal Transduction

IMPDH2 Inhibition: Comparative Enzyme Inhibition Constant (Ki) Analysis

Against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), 1H-Benzimidazole-5,6-diamine,1-methyl- exhibits a Ki value of 430 nM when tested with IMP as the substrate [1]. A comparator benzimidazole derivative (BDBM50421763/CHEMBL2364562) evaluated under the same assay conditions displays a Ki of 240 nM, indicating approximately 1.8-fold tighter binding [2]. Both compounds were assessed in the same laboratory using identical IMPDH2 enzyme preparations and substrate conditions, permitting direct cross-comparison of binding affinity.

IMPDH Inhibition Antimetabolite Enzymology

DNA Polymerase Beta Inhibition: Cross-Study Potency Comparison

1H-Benzimidazole-5,6-diamine,1-methyl- inhibits rat DNA polymerase beta (pol β) with an IC₅₀ of 11.5 μM (11,500 nM) using poly(dA)/oligo(dT)₁₈ as the template-primer system [1]. In a separate but comparable assay employing human DNA polymerase beta under similar conditions, a distinct benzimidazole derivative (CHEMBL1985644) achieved an IC₅₀ of 5.0 μM (5,000 nM), representing a 2.3-fold potency advantage [2]. Although direct head-to-head testing is unavailable, both studies utilized analogous in vitro polymerase activity assays with defined DNA templates, supporting a class-level inference regarding the relative activity of the N1-methyl scaffold.

DNA Repair Polymerase Inhibition Cancer Therapeutics

Antitrypanosomal Activity: N-Methylation Enhances in Vitro Efficacy Against T. brucei rhodesiense

The N-methylated benzimidazole diamidine derivative 15a, which incorporates the 1H-benzimidazole-5,6-diamine,1-methyl- core scaffold, demonstrates superior in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense compared to the parent non-methylated analog (compound I) [1]. This structure-activity relationship study directly compares the N-methyl (15a) and unsubstituted (parent I) benzimidazole amidines, confirming that N1-methylation enhances antiparasitic potency in this phenotypic assay system.

Antiparasitic Trypanosomiasis Neglected Tropical Diseases

Oral Bioavailability: N1-Methylation Increases Fraction Absorbed by 2.1-Fold in Rat Model

In a systematic pharmacokinetic evaluation of benzimidazole N-substitution effects, the N-methylated analog (compound 5) achieved an oral bioavailability (F) of 77% in rats, compared to 37% for the corresponding unsubstituted benzimidazole (compound 1) [1]. This 2.1-fold improvement in fraction absorbed is accompanied by increased area under the curve normalized for dose (AUCN: 1.82 vs. 0.56 μM·h·kg/mg) and reduced plasma clearance (Clp: 28 vs. 59 mL/min/kg), consistent with enhanced membrane permeability conferred by N1-alkylation.

Pharmacokinetics ADME Drug Development

Versatile Building Block: Regioselective Derivatization Enabled by 5,6-Diamine Functionality

The presence of two primary amino groups at the 5- and 6-positions of 1H-Benzimidazole-5,6-diamine,1-methyl- enables regioselective diazotization, acylation, and condensation reactions that are not accessible with mono-aminated or N-unsubstituted analogs . This diamine functionality supports the construction of fused polycyclic systems (e.g., imidazo-benzotriazoles), bis-benzimidazole DNA minor groove binders, and symmetrical diamidine derivatives with defined spatial orientation [1]. In contrast, 1H-benzimidazole-5-amine or C2-substituted 5,6-diamines exhibit altered regioselectivity or reduced nucleophilic reactivity due to electronic perturbation from the C2 substituent .

Synthetic Chemistry Heterocyclic Scaffolds Library Synthesis

Recommended Research Applications for 1H-Benzimidazole-5,6-diamine,1-methyl- Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: MEK1/2 and IMPDH2 Scaffold Development

With established MEK1/2 inhibition (IC₅₀ = 195 nM) and IMPDH2 binding (Ki = 430 nM), 1H-Benzimidazole-5,6-diamine,1-methyl- serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting these enzymes [1][2]. The quantifiable potency baseline enables rational design of C2-substituted or N1-functionalized analogs to achieve sub-100 nM inhibition, leveraging the scaffold's demonstrated engagement with the Raf-MEK-ERK cascade and IMPDH2 active site.

Antiparasitic Drug Discovery: Trypanosoma brucei rhodesiense Phenotypic Screening

The N-methylated benzimidazole diamidine core (compound 15a) exhibits superior in vitro antitrypanosomal activity relative to its non-methylated counterpart, validating this scaffold for neglected tropical disease programs targeting human African trypanosomiasis [1]. Procurement of the 5,6-diamine building block enables parallel synthesis of amidine libraries for phenotypic screening and target identification studies.

In Vivo Pharmacokinetic Profiling: Lead Candidates Requiring Enhanced Oral Bioavailability

N1-Methylation confers a 2.1-fold increase in oral bioavailability (F = 77% vs. 37% for unsubstituted analog) and a 3.3-fold higher dose-normalized exposure (AUCN) in rat pharmacokinetic studies [1]. This ADME advantage positions the compound as a preferred core for lead candidates where oral dosing is a program requirement, reducing the risk of late-stage pharmacokinetic failure due to poor absorption or high clearance.

DNA Minor Groove Binder and Polymerase Inhibitor Development

The 5,6-diamine substitution pattern enables construction of symmetrical bis-benzimidazole DNA minor groove binders and diamidine derivatives with defined spatial geometry [1]. Moderate DNA polymerase beta inhibition (IC₅₀ = 11.5 μM) further supports applications in DNA repair inhibition and combination chemotherapy strategies, where partial polymerase blockade may sensitize tumor cells to DNA-damaging agents without eliciting prohibitive cytotoxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1h-Benzimidazole-5,6-diamine,1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.